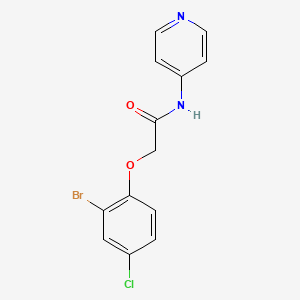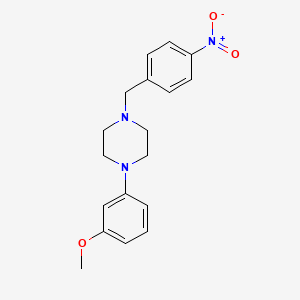
2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide, also known as BPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAPA belongs to the class of acetamides and is a derivative of pyridine. It has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Furthermore, 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has been shown to have a neuroprotective effect and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide is its potential therapeutic applications in the treatment of pain, inflammation, and cancer. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. However, the limitations of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide include its potential toxicity and lack of specificity for its target enzymes.
将来の方向性
There are several future directions for the study of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide. One area of research could be the development of more specific and less toxic derivatives of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide that target COX-2, LOX, and NF-κB. Another area of research could be the investigation of the potential therapeutic applications of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the potential use of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide as a chemotherapeutic agent for the treatment of cancer warrants further investigation.
合成法
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide involves the reaction of 2-bromo-4-chlorophenol and 4-pyridinylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization to obtain pure 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide.
科学的研究の応用
2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has also been studied for its potential application in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-11-7-9(15)1-2-12(11)19-8-13(18)17-10-3-5-16-6-4-10/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUPQNVAFKJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)



![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)